molecular formula C22H23N3O5S B11177537 1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177537
M. Wt: 441.5 g/mol
InChI Key: LHEAMGSSEWBYKF-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzothiazole moiety, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced through a condensation reaction between an o-aminothiophenol and an appropriate aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and pyrrolidine rings, along with the dimethoxyphenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O5S/c1-4-30-15-5-7-16-19(11-15)31-22(23-16)24-21(27)13-9-20(26)25(12-13)17-8-6-14(28-2)10-18(17)29-3/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,23,24,27)

InChI Key

LHEAMGSSEWBYKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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